molecular formula C11H16ClNO B1435799 (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride CAS No. 1337879-95-4

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride

Cat. No. B1435799
M. Wt: 213.7 g/mol
InChI Key: NXBCFIPMHVMNDC-UHFFFAOYSA-N
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Description

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride is a chemical compound with the following properties:



  • CAS Number : 1337879-95-4

  • Molecular Formula : C₁₁H₁₆ClNO

  • Molecular Weight : 213.71 g/mol

  • IUPAC Name : (4-(cyclopropylmethoxy)phenyl)methanamine hydrochloride

  • Smiles Notation : NCC1=CC=C(OCC2CC2)C=C1.[H]Cl

  • Purity : Minimum 95%



Molecular Structure Analysis

The molecular structure of (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride consists of a phenyl ring substituted with a cyclopropylmethoxy group. The hydrochloride salt forms due to the presence of the protonated amine group. The compound’s three-dimensional arrangement plays a crucial role in its properties and interactions.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Amidation : The amine group can react with carboxylic acids to form amides.

  • Reductive Amination : The compound can undergo reductive amination to yield secondary or tertiary amines.

  • Substitution Reactions : The phenyl ring may undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : The compound is likely soluble in polar solvents due to the presence of the amine group.

  • Melting Point : Unfortunately, the exact melting point is not available in the sources.

  • Storage Conditions : Store at 0-8°C or at room temperature.


Scientific Research Applications

Ventricular Arrhythmia Studies

  • Methoxamine hydrochloride, a compound related to (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride, has been studied for its effects in treating ventricular arrhythmia and supraventricular tachycardia (Shector, McLaughlin, & Dowling, 1955).

Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes

  • Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving compounds similar to (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride, provides insights into fluid- and solid-state oligomeric interactions (Lai, Chan, Cheung, Peng, & Che, 1999).

Transfer Hydrogenation Reactions with Quinazoline-Based Ruthenium Complexes

  • (4-Phenylquinazolin-2-yl)methanamine, a similar compound, was synthesized and used in transfer hydrogenation reactions with high conversion rates and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity

Cyclopropenone Oximes and Reaction with Isocyanates

Pharmacological Profiles of Novel Receptor Antagonists

  • Compounds such as R-96544, structurally related to (4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride, have been studied for their pharmacological profiles as novel receptor antagonists, with implications in various medical applications (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Monoamine Oxidase Inactivators

  • Research on 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which are structurally related, has been conducted to explore their role as monoamine oxidase inactivators, suggesting potential therapeutic applications (Ding & Silverman, 1992).

Safety And Hazards


  • Safety Precautions : Handle with care, following standard laboratory safety protocols.

  • Toxicity : Information on toxicity is limited. Caution is advised during handling.

  • Hazardous Reactions : No specific hazardous reactions are reported.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Methods : Develop efficient synthetic routes.

  • Structural Modifications : Explore derivatives for improved properties.


Please note that the information provided here is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10;/h3-6,10H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCFIPMHVMNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopropylmethoxy)phenyl)methanamine hydrochloride

CAS RN

1337879-95-4
Record name Benzenemethanamine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337879-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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